![molecular formula C9H13IN2O2 B1435710 tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate CAS No. 2023463-51-4](/img/structure/B1435710.png)
tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate
Overview
Description
Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate is an organic compound that is widely used in scientific research. It is a member of the pyrazole family, which is a class of heterocyclic compounds containing a five-membered ring of atoms. Tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate has several unique properties that make it suitable for use in a variety of scientific applications.
Scientific Research Applications
Synthesis of Biologically Active Compounds
tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate: is a valuable intermediate in the synthesis of various biologically active compounds. Its iodo and pyrazole functional groups make it a versatile precursor for constructing complex molecules through reactions such as nucleophilic substitution or coupling reactions .
Development of Anticancer Agents
The compound has potential applications in the development of anticancer agents. The pyrazole moiety is a common feature in many pharmaceuticals, and its modification through the tert-butyl ester can lead to new derivatives with antitumor properties .
Creation of Anti-Inflammatory Drugs
Pyrazole derivatives are known for their anti-inflammatory propertiestert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate can be used to synthesize new anti-inflammatory drugs that can be more effective or have fewer side effects than current medications .
Research in Material Science
This compound can also be used in material science research, particularly in the development of new polymers or coatings that require the incorporation of pyrazole units for enhanced stability or specific interactions with other materials .
Synthesis of Diagnostic Agents
The iodine atom present in tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate makes it suitable for the synthesis of diagnostic agents, especially those used in imaging techniques like PET scans, where radioiodine isotopes are commonly employed .
Chemical Synthesis Research
In chemical synthesis, this compound can be used to explore new synthetic pathways or to optimize existing ones. Its reactivity can provide insights into reaction mechanisms and kinetics, contributing to the broader field of synthetic chemistry .
properties
IUPAC Name |
tert-butyl 2-(4-iodopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVFCFCJTIHLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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